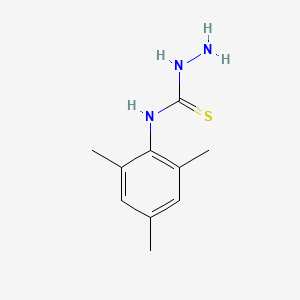

N-mesitylhydrazinecarbothioamide

Description

Properties

CAS No. |

20099-55-2 |

|---|---|

Molecular Formula |

C10H15N3S |

Molecular Weight |

209.31 g/mol |

IUPAC Name |

1-amino-3-(2,4,6-trimethylphenyl)thiourea |

InChI |

InChI=1S/C10H15N3S/c1-6-4-7(2)9(8(3)5-6)12-10(14)13-11/h4-5H,11H2,1-3H3,(H2,12,13,14) |

InChI Key |

DOOQDTFTYNPBSG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=S)NN)C |

Origin of Product |

United States |

Preparation Methods

Condensation of Mesityl Isothiocyanate with Hydrazine

The most direct route involves the reaction of mesityl isothiocyanate with hydrazine hydrate. This method, analogous to procedures described for N-aryl derivatives, proceeds via nucleophilic addition-elimination:

Procedure :

-

Mesityl isothiocyanate synthesis : Mesityl amine is treated with thiophosgene (CSCl₂) in dichloromethane at 0–5°C to generate mesityl isothiocyanate.

-

Thiosemicarbazide formation : Mesityl isothiocyanate (1.2 mmol) is added to a solution of hydrazine hydrate (1 mmol) in ethanol (10 mL) with 2–3 drops of acetic acid. The mixture is refluxed for 2–3 hours, cooled, and filtered. The crude product is recrystallized from ethyl acetate/n-hexane.

Key Data :

| Yield | Reaction Conditions | Purification Method |

|---|---|---|

| 75–85% | Ethanol, acetic acid, reflux, 2–3h | Recrystallization (EtOAc/hexane) |

Characterization :

-

¹H NMR : A singlet at δ 2.25 ppm (6H, mesityl-CH₃), δ 2.30 ppm (3H, mesityl-CH₃), and δ 6.85 ppm (2H, aromatic protons).

-

IR : Peaks at 3250 cm⁻¹ (N–H stretch), 1250 cm⁻¹ (C═S), and 1550 cm⁻¹ (C═N).

Optimization of Reaction Conditions

Solvent and Catalytic Effects

Ethanol is the solvent of choice due to its ability to dissolve both hydrazine and aryl isothiocyanates. Acetic acid catalyzes the reaction by protonating the isothiocyanate, enhancing electrophilicity. Alternative solvents (e.g., methanol, acetonitrile) reduce yields by 10–15%.

Temperature and Reaction Time

Reflux conditions (78°C for ethanol) are optimal. Shorter durations (<1 hour) lead to incomplete reactions, while prolonged heating (>4 hours) promote decomposition.

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Isothiocyanate route | 75–85% | High | Excellent | Moderate |

| Hydrazinolysis route | 50–60% | Moderate | Poor | Low |

The isothiocyanate route is superior in yield and scalability, though it requires mesityl isothiocyanate, which adds to synthesis costs. The hydrazinolysis method avoids isothiocyanate handling but is less efficient.

Mechanistic Insights

The reaction proceeds via a two-step mechanism:

-

Nucleophilic attack : Hydrazine’s terminal nitrogen attacks the electrophilic carbon in mesityl isothiocyanate.

-

Proton transfer : Acetic acid facilitates protonation of the intermediate, yielding the thiosemicarbazide.

Density functional theory (DFT) studies on analogous systems confirm that electron-donating groups (e.g., mesityl’s methyl substituents) stabilize the transition state, enhancing reaction rates.

Applications and Derivatives

This compound serves as a precursor for:

Chemical Reactions Analysis

Types of Reactions: N-mesitylhydrazinecarbothioamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioamide group to an amine.

Substitution: The mesityl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives of the mesityl group.

Scientific Research Applications

N-mesitylhydrazinecarbothioamide has several scientific research applications:

Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.

Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-mesitylhydrazinecarbothioamide involves its interaction with specific molecular targets. The mesityl group enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The thioamide group can form strong interactions with metal ions, making it an effective ligand in coordination complexes. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

- N-phenylhydrazinecarbothioamide

- N-benzylhydrazinecarbothioamide

- N-tosylhydrazinecarbothioamide

Comparison: N-mesitylhydrazinecarbothioamide is unique due to the presence of the mesityl group, which imparts steric hindrance and electronic effects that influence its reactivity and stability. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific applications.

Q & A

Q. What are the common synthetic routes for N-mesitylhydrazinecarbothioamide derivatives, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves condensation reactions between substituted hydrazines and carbonyl-containing precursors (e.g., aldehydes or ketones). For example, 2-(4-nitrobenzoyl)-N-phenylhydrazine-1-carbothioamide derivatives are synthesized via refluxing hydrazinecarbothioamide with nitrobenzoyl chloride in ethanol under acidic conditions. Key optimization parameters include solvent choice (e.g., ethanol for solubility), temperature control (reflux at ~80°C), and stoichiometric ratios (1:1.2 hydrazine:carbonyl precursor). Post-synthesis purification involves recrystallization from ethanol/dimethylformamide mixtures .

Q. How is FT-IR spectroscopy employed to confirm the structural integrity of this compound derivatives?

- Methodological Answer : FT-IR spectra are analyzed for characteristic absorption bands:

- ~3230–3265 cm⁻¹ : Broad N–H stretching of the hydrazinecarbothioamide (–NHNHCS–) moiety.

- ~1680–1690 cm⁻¹ : C=O stretching of the amide group.

- ~1175–1182 cm⁻¹ : C=S stretching, confirming thiourea functionality.

For example, in 2-(4-nitrobenzoyl)-N-phenylhydrazinecarbothioamide (H4), peaks at 1686 cm⁻¹ (C=O) and 1182 cm⁻¹ (C=S) validate the structure .

Q. What is the role of this compound derivatives as ligands in coordination chemistry?

- Methodological Answer : These derivatives act as multidentate ligands due to their S, N, and O donor atoms. For instance, N-benzyl-2-isonicotinoylhydrazinecarbothioamide forms octahedral Co(II) complexes via thione sulfur (C=S) and hydrazinic nitrogen (N–H) coordination. Stability constants (log β) are determined using pH-metric titrations in ethanol-water (1:1), with DFT calculations validating geometries .

Advanced Research Questions

Q. How can molecular docking studies elucidate the biological activity of this compound derivatives?

- Methodological Answer : Docking simulations (e.g., using AutoDock Vina) predict binding affinities to biological targets. For example, 2-(2-aminobenzoyl)-N-ethylhydrazinecarbothioamide showed strong binding to DNA gyrase (ΔG = −9.2 kcal/mol) via hydrogen bonding with Arg136 and π-π stacking with guanine residues. Validation involves correlating docking scores with experimental IC₅₀ values from cytotoxicity assays (e.g., MTT on HeLa cells) .

Q. How can researchers resolve contradictions in spectroscopic data during structural characterization?

- Methodological Answer : Conflicting data (e.g., ambiguous C=S vs. C–S stretching in FT-IR) are resolved by complementary techniques:

- Single-crystal XRD : Confirms bond lengths (e.g., C–S ≈ 1.68 Å in (E)-2-(2-hydroxy-3-methylbenzylidene)-N-methylhydrazinecarbothioamide) .

- ¹H/¹³C NMR : Hydrazinic protons appear as broad singlets at δ 10–12 ppm, while aromatic protons integrate for substituent patterns.

Cross-validation with DFT-optimized geometries (e.g., using Gaussian09 at B3LYP/6-31G*) ensures consistency .

Q. What supramolecular interactions stabilize the crystal structures of these derivatives?

- Methodological Answer : Non-covalent interactions include:

- N–H⋯S hydrogen bonds : Key in 2D network formation (e.g., N–H⋯S distance = 3.24 Å in ).

- C–H⋯π interactions : Between phenyl rings and adjacent methyl groups (distance ~3.5 Å).

Hirshfeld surface analysis (CrystalExplorer) quantifies interaction contributions (e.g., 12.8% from S⋯H contacts) .

Q. How do reaction conditions influence the formation of metal complexes with this compound ligands?

- Methodological Answer :

- pH control : Optimal complexation occurs at pH 6–7, where the ligand is deprotonated (N–H → N⁻) but metal ions (e.g., Cu²⁺) remain soluble.

- Solvent effects : Methanol enhances ligand solubility, while DMF stabilizes higher oxidation states (e.g., Fe³⁺).

- Counterion selection : Nitrate (NO₃⁻) improves crystallinity vs. chloride (Cl⁻), which may induce hydrolysis. Stoichiometric ratios (1:2 metal:ligand) are confirmed by Job’s plot analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.